molecular formula C11H16ClNO3 B1410274 Methyl 2-(2-aminoethyl)-3-methoxybenzoate hydrochloride CAS No. 1374652-72-8

Methyl 2-(2-aminoethyl)-3-methoxybenzoate hydrochloride

Cat. No. B1410274
CAS RN: 1374652-72-8
M. Wt: 245.7 g/mol
InChI Key: LSXSJCVNGFEDKN-UHFFFAOYSA-N
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Description

Compounds like “Methyl 2-(2-aminoethyl)-3-methoxybenzoate hydrochloride” belong to a class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols. They are characterized by the presence of a carbonyl group adjacent to an ether group .


Molecular Structure Analysis

The molecular structure of a compound like “Methyl 2-(2-aminoethyl)-3-methoxybenzoate hydrochloride” would consist of a benzene ring (from the benzoate part), an ester functional group (from the methoxybenzoate part), an amine functional group (from the aminoethyl part), and a methyl group .


Chemical Reactions Analysis

Esters, such as “Methyl 2-(2-aminoethyl)-3-methoxybenzoate hydrochloride”, can undergo a variety of chemical reactions. One common reaction is hydrolysis, where the ester is broken down into its constituent alcohol and carboxylic acid in the presence of water .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “Methyl 2-(2-aminoethyl)-3-methoxybenzoate hydrochloride” would depend on its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Regenerative Medicine

Methyl 2-(2-aminoethyl)-3-methoxybenzoate hydrochloride: is utilized in the synthesis of hydrogels that are instrumental in regenerative medicine. These hydrogels can maintain the stemness and native spherical morphology of human dental pulp stem cells (DPSCs), which is crucial for dental tissue regeneration .

Drug Delivery Systems

Due to its biocompatibility and low toxicity, this compound is used as a crosslinking agent in the creation of biomaterials for drug delivery systems. It helps in forming polymers that can safely transport and release therapeutic agents within the body .

Tissue Engineering

In tissue engineering, Methyl 2-(2-aminoethyl)-3-methoxybenzoate hydrochloride contributes to the development of scaffolds that support cell growth and tissue formation. These scaffolds mimic the 3D environment of tissues, promoting better cell adhesion and growth .

Dental Applications

The compound’s application in dental medicine is significant. It is used to create hydrogels that support the growth and maintenance of DPSCs, which are essential for dental tissue repair and regeneration .

Biomedical Research

In biomedical research, this chemical serves as a building block for poly (2-aminoethylmethacrylate) , a cationic polymer widely used for studying cell interactions and responses to various stimuli in a controlled environment .

Scaffold Synthesis

The compound is involved in synthesizing scaffolds that provide a supportive matrix for cells. These scaffolds are used to study cell behavior and can be applied in understanding disease mechanisms or testing pharmaceuticals .

3D Cell Culture

Methyl 2-(2-aminoethyl)-3-methoxybenzoate hydrochloride: is used in the preparation of 3D cell culture systems . These systems offer a more accurate representation of how cells behave in living organisms, compared to traditional 2D cultures .

Polymer Production

This compound is a monomer used in the production of various polymers and copolymers . These materials have a wide range of applications, including in coatings, adhesives, and medical devices due to their reactivity and versatility .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s used as a drug, the mechanism of action would describe how the compound interacts with biological systems to produce its therapeutic effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds might be irritants or corrosive, while others might be flammable or toxic .

Future Directions

The future directions for research on a compound like “Methyl 2-(2-aminoethyl)-3-methoxybenzoate hydrochloride” would depend on its potential applications. For example, if it has therapeutic potential, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

methyl 2-(2-aminoethyl)-3-methoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-14-10-5-3-4-9(11(13)15-2)8(10)6-7-12;/h3-5H,6-7,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXSJCVNGFEDKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1CCN)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-aminoethyl)-3-methoxybenzoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(2-aminoethyl)-3-methoxybenzoate hydrochloride
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Methyl 2-(2-aminoethyl)-3-methoxybenzoate hydrochloride
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Methyl 2-(2-aminoethyl)-3-methoxybenzoate hydrochloride
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Methyl 2-(2-aminoethyl)-3-methoxybenzoate hydrochloride
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Methyl 2-(2-aminoethyl)-3-methoxybenzoate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.